molecular formula C15H26N2O7 B2728027 Tert-Butyl3-Amino-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate Oxalate CAS No. 2205334-86-5

Tert-Butyl3-Amino-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate Oxalate

Cat. No.: B2728027
CAS No.: 2205334-86-5
M. Wt: 346.38
InChI Key: UJXSWBRYTLRKGV-UHFFFAOYSA-N
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Description

Tert-Butyl3-Amino-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate Oxalate is a chemical compound with the molecular formula C15H26N2O7. It is known for its unique spirocyclic structure, which includes a tert-butyl group, an amino group, and an oxalate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl3-Amino-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate Oxalate typically involves multiple steps. One common method starts with the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with appropriate reagents to introduce the amino group. The reaction conditions often include the use of solvents like dimethylformamide and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl3-Amino-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate Oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Tert-Butyl3-Amino-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate Oxalate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-Butyl3-Amino-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate Oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-Butyl3-Amino-1-Oxa-8-Azaspiro[4.5]Decane-8-Carboxylate Oxalate is unique due to its specific combination of functional groups and its spirocyclic structure, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3.C2H2O4/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(14)9-17-13;3-1(4)2(5)6/h10H,4-9,14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXSWBRYTLRKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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